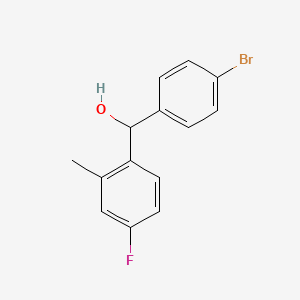

(4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol

Description

(4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is a bifunctional aromatic alcohol featuring a bromophenyl group and a fluorinated methylphenyl group attached to a central methanol moiety. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the fluorine and methyl substituents on the adjacent aromatic ring influence steric and electronic properties, affecting solubility and biological interactions. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry, particularly in synthesizing antihistamines (e.g., bromodiphenhydramine analogs) and ligands for supramolecular polymers .

Properties

IUPAC Name |

(4-bromophenyl)-(4-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZELMCQDYZCOSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 4-fluoro-2-methylbenzylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products are the corresponding ketone or aldehyde.

Reduction: The major products are the corresponding alcohol or hydrocarbon.

Substitution: The major products depend on the nucleophile used but typically involve the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

(4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Bromophenyl Methanol Derivatives

Physicochemical Properties

Table 2: Solubility and Stability Comparison

Biological Activity

(4-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a biphenyl framework with bromine and fluorine substituents. The presence of hydroxyl groups in related phenolic compounds often correlates with significant biological activity, including antioxidant and antimicrobial properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of compounds with similar structures. For instance, substituted phenolic compounds have shown efficacy against various bacterial strains. The compound's structure suggests that the bromine and fluorine substituents may enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 50 | E. coli |

| Compound B | 30 | S. aureus |

| This compound | TBD | TBD |

Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For example, studies on structurally analogous compounds have shown significant cytotoxic effects against various cancer cell lines, such as MDA-MB-231 breast cancer cells.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxicity of phenolic compounds, it was found that certain derivatives induced apoptosis in cancer cells by enhancing caspase-3 activity. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups like bromine increases the compound's potency against cancer cells.

Enzyme Inhibition

Enzyme inhibition is another area where this compound may exhibit significant activity. Compounds with similar structural features have been shown to interact with various enzymes, potentially acting as inhibitors or modulators.

Table 2: Enzyme Inhibition Data

| Enzyme Target | IC50 (μM) | Reference Compound |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | 15 | Aspirin |

| Lipoxygenase | 12 | Indomethacin |

| Aldose Reductase | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that both the position and nature of substituents significantly influence its biological activity. For instance, the presence of halogen atoms is often associated with enhanced potency against microbial and cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.